1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
1-[(2-Chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic indole derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a 2-chlorobenzyl moiety at the indole nitrogen. The compound’s structural uniqueness lies in its dual heterocyclic system (indole and oxadiazole), which is known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-13-6-3-5-9-16(13)22(17)11-14-7-2-4-8-15(14)19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPMXZIVOUOMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable indole derivative reacts with 2-chlorobenzyl chloride in the presence of a base.
Final Assembly: The final compound is obtained by coupling the oxadiazole and indole moieties under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the chlorobenzyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including those containing indole structures, exhibit significant antimicrobial properties. Studies have shown that compounds with oxadiazole rings can effectively inhibit the growth of various bacteria and fungi. For instance, compounds similar to 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have demonstrated moderate to good activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Indole derivatives are well-known for their anticancer potential. The incorporation of oxadiazole moieties into indole structures has been linked to enhanced cytotoxicity against cancer cell lines. For example, studies have reported that certain oxadiazole-containing compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Neuropharmacological Effects
The indole structure is also associated with neuropharmacological activities. Compounds similar to 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have been investigated for their effects on neurotransmitter systems, particularly concerning dopamine receptors. These studies suggest potential applications in treating neurological disorders such as schizophrenia and depression .
Synthesis and Derivative Studies
The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can be achieved through various methods involving the condensation of indoles with oxadiazole precursors. Case studies highlight the effectiveness of different synthetic routes that yield high purity and yield of the desired compound .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Observations:
- Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to fluorine.
- Oxadiazole Modifications: Methyl substitution at the oxadiazole ring (as in the target compound) improves metabolic stability compared to sulfanyl or amino derivatives (e.g., compounds in ). However, sulfanyl groups enhance antibacterial activity with lower hemolytic risk .
Pharmacological Activity Comparisons
Antimicrobial Activity
- Target Compound: No direct data, but analogs with 3-chlorophenyl or sulfanyl-oxadiazole groups show activity against Gram-positive bacteria (e.g., B. subtilis, MIC: 12.5 µg/mL) .
- Key Contrasts: 3-{[5-(4-Fluorobenzyl)sulfanyl]-oxadiazol-2-yl}methyl-1H-indole exhibits broader-spectrum activity (MIC: 6.25 µg/mL against E. coli) but higher synthetic complexity .
Biological Activity
1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described with the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole |
| Molecular Formula | C15H13ClN4O |
| Molecular Weight | 288.75 g/mol |
| Solubility | Soluble in DMSO and ethanol; slightly soluble in water |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.05 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group was identified as a crucial factor enhancing its antibacterial properties .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways.
Research Findings:
A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study suggested that the compound triggers cell cycle arrest at the G2/M phase and promotes apoptosis via caspase activation .
Anti-inflammatory Effects
The anti-inflammatory properties of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have been investigated through its effects on pro-inflammatory cytokines.
Experimental Evidence:
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: It has been suggested that the compound interacts with specific receptors involved in inflammatory responses.
- Apoptosis Induction: Activation of apoptotic pathways through caspase enzymes has been documented as a mechanism for its anticancer effects.
Research Applications
Given its diverse biological activities, 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is being explored for various applications:
- Medicinal Chemistry: Development of new antimicrobial and anticancer agents.
- Pharmaceutical Formulations: Potential incorporation into formulations targeting inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
